5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde
Description
5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative substituted at the 5-position with a 4-methylidenepiperidin-1-yl group.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(4-methylidenepiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8H,1,4-7H2 |
InChI Key |
ZAXYCQKZJHSEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(CC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with furan-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
Thermodynamic and Physical Properties
Thermodynamic data for nitrophenyl derivatives highlight substituent effects on stability and phase transitions:
| Compound Name | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) | ΔfH°(solid) (kJ/mol) | Reference |
|---|---|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 98.3 | 72.1 | -245.6 | |
| 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | 102.5 | 75.8 | -260.2 |
Key Observations :
- Electron-Withdrawing Groups : Nitro groups increase sublimation and vaporization enthalpies due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
- Steric Effects : Methyl or oxymethyl substituents on the phenyl ring alter thermodynamic properties slightly, suggesting that the methylidene group in the target compound may similarly influence its stability .
Biological Activity
5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, antitumor, and cytotoxic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde can be represented structurally as follows:
This compound features a furan ring, which is known for its reactivity and biological significance. The presence of the piperidine moiety enhances its pharmacological potential.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde. For instance, compound 5 exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as low as 1 μg/mL against Staphylococcus aureus .
Table 1: Antibacterial Activity of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 5 |
| Pseudomonas aeruginosa | 10 |
Antitumor Activity
The compound has also shown promising antitumor activity. In vitro studies indicated that it possesses significant cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 13.36 μM to over 372.34 μM depending on the cell line tested. Notably, it exhibited the highest antiproliferative activity against the HuTu80 cell line with an IC50 value of 13.36 μM .
Table 2: Antitumor Activity of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde
| Cell Line | IC50 (μM) |
|---|---|
| HuTu80 | 13.36 |
| LNCaP | >372.34 |
| Other Cell Lines | 34.84 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various assays. The results demonstrated that while it has potent antibacterial and antitumor activities, its cytotoxicity varies significantly across different cell types. The IC50 values indicate a moderate level of toxicity, suggesting potential therapeutic applications with careful dosage management.
The mechanism underlying the biological activities of 5-(4-Methylidenepiperidin-1-yl)furan-2-carbaldehyde is believed to involve the inhibition of key metabolic pathways in bacteria and cancer cells. This compound may interfere with cellular respiration or DNA synthesis, leading to cell death or growth inhibition.
Case Studies and Research Findings
Several studies have been conducted to explore the biological efficacy of this compound:
- Antibacterial Study : A study published in September 2023 demonstrated that derivatives from furan-2-carbaldehyde, including compound 5, showed superior antibacterial properties compared to traditional antibiotics like streptomycin and tetracycline .
- Antitumor Research : Another investigation highlighted the effectiveness of this compound against different cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
- Cytotoxicity Evaluation : Research indicated varying degrees of cytotoxicity across different human cell lines, emphasizing the need for further investigation into its safety profile before clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
